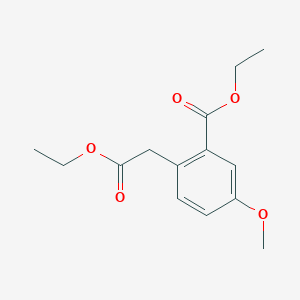
Ethyl 2-(2-ethoxy-2-oxoethyl)-5-methoxybenzoate
Description
Ethyl 2-(2-ethoxy-2-oxoethyl)-5-methoxybenzoate is an organic compound with the molecular formula C14H18O5. It belongs to the class of esters, which are commonly used in various chemical and industrial applications due to their unique properties. This compound is characterized by its aromatic ring and ester functional groups, making it a versatile molecule in synthetic chemistry.
Properties
IUPAC Name |
ethyl 2-(2-ethoxy-2-oxoethyl)-5-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O5/c1-4-18-13(15)8-10-6-7-11(17-3)9-12(10)14(16)19-5-2/h6-7,9H,4-5,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKHKBYKASDCPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=C1)OC)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-ethoxy-2-oxoethyl)-5-methoxybenzoate typically involves esterification reactions. One common method is the reaction of 5-methoxybenzoic acid with ethyl 2-bromo-2-oxoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions in an organic solvent like ethanol or benzene .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or distillation are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-ethoxy-2-oxoethyl)-5-methoxybenzoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Reduction: Reduction of the ester group can produce the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination.
Major Products Formed
Hydrolysis: 5-methoxybenzoic acid and ethanol.
Reduction: 2-(2-ethoxy-2-hydroxyethyl)-5-methoxybenzoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl 2-(2-ethoxy-2-oxoethyl)-5-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-ethoxy-2-oxoethyl)-5-methoxybenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis in biological systems, releasing active metabolites that interact with enzymes or receptors. The aromatic ring may also participate in π-π interactions with biomolecules, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(2-ethoxy-2-oxoethyl)benzoate: Lacks the methoxy group on the aromatic ring.
Methyl 2-(2-ethoxy-2-oxoethyl)-5-methoxybenzoate: Contains a methyl ester instead of an ethyl ester.
Ethyl 2-(2-oxo-2-phenylethyl)-5-methoxybenzoate: Contains a phenyl group instead of an ethoxy group.
Uniqueness
This compound is unique due to the presence of both the ethoxy and methoxy groups, which can influence its reactivity and interactions with other molecules. These functional groups provide distinct chemical properties that can be leveraged in various applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


